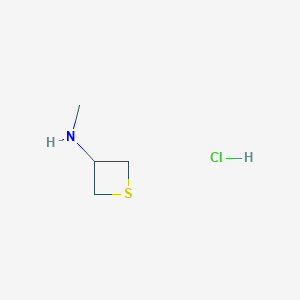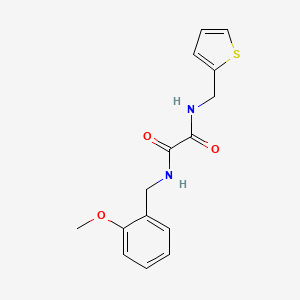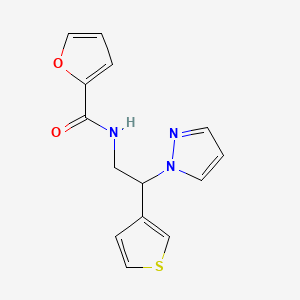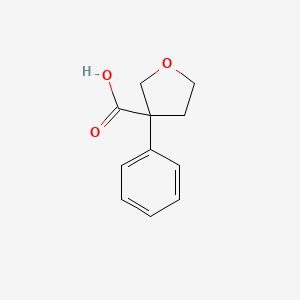
N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been the subject of extensive research due to its potential therapeutic applications. DFP-10917 is a potent inhibitor of several kinases, including the polo-like kinase 1 (PLK1) and Aurora kinases. These kinases are involved in cell division and are often overexpressed in cancer cells, making them attractive targets for cancer therapy.
Applications De Recherche Scientifique
Chemical Structure and Properties
- The structural analysis of related fluorophenyl urea compounds has revealed insights into their chemical behavior. For instance, the study of a closely related compound, 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea, showed how its chemical structure influences molecular conformation and interactions, such as hydrogen bonding and F⋯F interactions, which are crucial for understanding the reactivity and potential applications of similar compounds (Yan et al., 2008).
Applications in Agriculture
- Studies on derivatives of fluorophenyl urea, like N-cyclopropyl-N'-(2-fluorophenyl) urea, have shown effectiveness as selective herbicides, especially in grain sorghum. These findings are significant for developing new, more effective agricultural chemicals (Gardner et al., 1985).
Biomedical Research
- The biomedical research domain has explored similar urea derivatives. For example, research on 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives showed potent inhibition of the FGF receptor-1 tyrosine kinase, which has implications in cancer therapy and antiangiogenic treatments (Thompson et al., 2000).
Environmental Impact
- In environmental science, studies on urea derivatives have focused on their role in nitrogen cycling and emissions. For instance, a study on the effectiveness of urease inhibition by N-(n-butyl) thiophosphoric triamide (NBPT) demonstrated its potential in reducing ammonia and nitrous oxide emissions from urea fertilization, which is crucial for sustainable agricultural practices (Abalos et al., 2012).
Material Science and Chemistry
- Research in material science has also utilized urea derivatives. A study on the packing principles of urea and thiourea solvates with morpholine and other compounds revealed detailed insights into the molecular structures and interactions that are fundamental to the development of new materials and chemical compounds (Taouss et al., 2013).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-1-6-16(15(19)11-12)21-17(23)20-13-2-4-14(5-3-13)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHHLOBCNRSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)

![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)

![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)

![5-(4-Benzylpiperazin-1-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2599652.png)
![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)

![7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2599655.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-](/img/structure/B2599658.png)
